5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Overview
Description
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one (5-HMF) is a synthetic molecule that has been studied for its potential applications in scientific research. 5-HMF is a heterocyclic compound with a five-membered ring structure containing oxygen, nitrogen, and fluorine atoms. 5-HMF has been studied for its potential use in a variety of scientific fields including drug development, pharmaceuticals, biochemistry, and environmental science.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized via sequential halolactonization-hydroxylation reactions, demonstrating a method for creating structurally similar furan derivatives. This process, involving iodine or copper halides, results in moderate to good yields and the structures are confirmed via X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).
Synthetic Equivalents and Organic Synthesis
- The compound serves as a synthetic equivalent in various organic reactions. For instance, its usage in the Claisen condensation of acetophenones has led to the successful synthesis of 2-(trifluoroacetyl)chromones and related furan derivatives (Irgashev et al., 2009).
Biomass Conversion
- It is involved in the catalytic reduction of biomass-derived furanic compounds, indicating its role in biorefinery and sustainable chemistry. The reactions include hydrogenation, rearrangement, and C–O hydrogenolysis, leading to various valuable products (Nakagawa, Tamura, & Tomishige, 2013).
Creation of N-Heterocycles
- Research has explored its use in synthesizing trifluoromethylated N-heterocycles. This process involves condensations with bifunctional N-nucleophiles and is significant in the development of pyrazoles, pyrazolines, isoxazolines, and other nitrogen-containing heterocyclic compounds (Bazhin et al., 2015).
Catalytic Processes and Functional Group Manipulation
- Its derivative, 5-hydroxymethylfurfural, is used in catalytic processes for manipulating various functional groups. This chemical is transformed into numerous important chemicals and fuels, highlighting the versatility and significance of this compound in green chemistry applications (Kong et al., 2018).
properties
IUPAC Name |
5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c1-12(18)9(6-11(17)20-12)8-5-7(13(14,15)16)3-4-10(8)19-2/h3-6,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNMHJZKFSEFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)O1)C2=C(C=CC(=C2)C(F)(F)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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